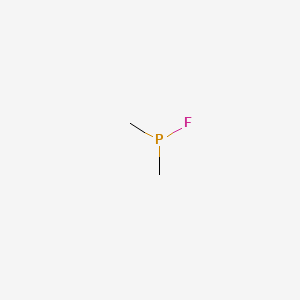

Dimethyl fluorophosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Super-Pnicogen Bonding in Radical Anion Fluorophosphine Dimer

Dimethyl fluorophosphine contributes to the understanding of pnicogen bonding. A study by Setiawan and Cremer (2016) examined the lumo of the pnicogen-bonded fluoro-phosphine dimer, revealing insights into the covalent character and electron delocalization in these complexes. This research is significant for understanding the bonding and stabilization in radical anion and dianion forms of fluorophosphine dimers (Setiawan & Cremer, 2016).

Phosphine Ligand Synthesis and Properties

Research conducted by Romain et al. (2000) involved synthesizing various phosphines, including dimethyl fluorophosphine derivatives. This study evaluated the donor properties of phosphines and their influence on nickel complexes, providing a basis for understanding the electronic effects of methyl and fluoro groups in phosphine chemistry (Romain et al., 2000).

Photophysical Characterization in Membrane Probes

Dimethyl BODIPY fluorophores, which include dimethyl fluorophosphine, have been characterized in biological applications. Dahim et al. (2002) studied the fluorescence behavior of these lipids in cellular biology, revealing how fluorescence properties change with concentration and lipid packing density. This research aids in understanding the application of fluorophosphine derivatives in cell imaging and membrane studies (Dahim et al., 2002).

Luminescence and Cytotoxicity in Gold(I) Complexes

Balasingham et al. (2012) explored the photophysical and cytotoxic behavior of gold(I) triphenylphosphine complexes containing dimethyl fluorophosphine derivatives. Their findings indicate significant cytotoxicity against carcinoma cells and potential applications in room-temperature luminescence for cell imaging microscopy. This demonstrates the application of fluorophosphine derivatives in developing gold-based anticancer agents (Balasingham et al., 2012).

Propriétés

IUPAC Name |

fluoro(dimethyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FP/c1-4(2)3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMSOILNHRRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198750 |

Source

|

| Record name | Dimethyl fluorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl fluorophosphine | |

CAS RN |

507-15-3 |

Source

|

| Record name | Dimethyl fluorophosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl fluorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.